molecular formula C7H14ClNO4S B2866672 2-(3-Amino-1,1-dioxothian-3-yl)acetic acid;hydrochloride CAS No. 2503202-19-3

2-(3-Amino-1,1-dioxothian-3-yl)acetic acid;hydrochloride

Cat. No.: B2866672
CAS No.: 2503202-19-3
M. Wt: 243.7
InChI Key: HTHXIJWHSVSSIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Amino-1,1-dioxothian-3-yl)acetic acid;hydrochloride is a chemical compound with the molecular formula C7H13NO4S·HCl. It is known for its unique structure, which includes a thian ring system with an amino group and a dioxo functionality. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

2-(3-Amino-1,1-dioxothian-3-yl)acetic acid;hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1,1-dioxothian-3-yl)acetic acid;hydrochloride typically involves the reaction of thian derivatives with amino acids under controlled conditions. One common method includes the use of thian-3-yl acetic acid, which is reacted with an amino group donor in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentration, leading to higher yields and purity of the final product. The hydrochloride salt form is obtained by treating the free acid with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-1,1-dioxothian-3-yl)acetic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dioxo functionality to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted thian derivatives.

Mechanism of Action

The mechanism of action of 2-(3-Amino-1,1-dioxothian-3-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The dioxo functionality can participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Amino-1,1-dioxothian-3-yl)propanoic acid
  • 2-(3-Amino-1,1-dioxothian-3-yl)butanoic acid

Uniqueness

2-(3-Amino-1,1-dioxothian-3-yl)acetic acid;hydrochloride is unique due to its specific thian ring system and the presence of both amino and dioxo functionalities. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research.

Properties

IUPAC Name

2-(3-amino-1,1-dioxothian-3-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S.ClH/c8-7(4-6(9)10)2-1-3-13(11,12)5-7;/h1-5,8H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHXIJWHSVSSIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CS(=O)(=O)C1)(CC(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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